4-Bromo-5-chloro-2-methylpyridine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-chloro-2-methylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c1-4-2-5(7)6(8)3-9-4;/h2-3H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMGEELBONNGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-methylpyridine and its hydrobromide salt (CAS Number: 2227206-20-2). This document is intended for researchers, chemists, and professionals in drug discovery and development. It consolidates available physicochemical data, outlines plausible synthetic strategies based on established pyridine chemistry, discusses potential applications in medicinal chemistry, and provides essential safety and handling information. Notably, this specific isomer is not widely documented in peer-reviewed literature; therefore, this guide synthesizes data from supplier specifications and extrapolates potential reactivity and synthesis pathways based on fundamental chemical principles and analogous structures to provide a foundational resource for its use.

Compound Identification and Physicochemical Properties

4-Bromo-5-chloro-2-methylpyridine is a di-halogenated derivative of 2-picoline. The presence of two distinct halogens (bromine and chlorine) on the pyridine ring, in addition to the methyl group, makes it a versatile synthetic intermediate. The bromine atom at the 4-position and the chlorine atom at the 5-position offer differential reactivity, which can be exploited for selective functionalization in multi-step syntheses. It is often supplied as its hydrobromide salt to improve handling and stability.

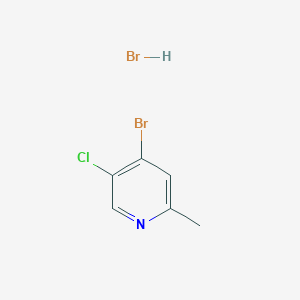

Chemical Structure

Below is the chemical structure of the free base, 4-Bromo-5-chloro-2-methylpyridine.

Caption: Structure of 4-Bromo-5-chloro-2-methylpyridine.

Physicochemical Data

The following table summarizes the key identification and property data for the compound and its hydrobromide salt, compiled from various chemical supplier catalogs.

| Property | 4-Bromo-5-chloro-2-methylpyridine (Free Base) | 4-Bromo-5-chloro-2-methylpyridine HBr (Salt) | Reference(s) |

| CAS Number | 1211529-34-8 | 2227206-20-2 | [1][2][3] |

| Molecular Formula | C₆H₅BrClN | C₆H₆Br₂ClN | [2][4] |

| Molecular Weight | 206.47 g/mol | 287.38 g/mol | [2][4] |

| IUPAC Name | 4-bromo-5-chloro-2-methylpyridine | 4-bromo-5-chloro-2-methylpyridinium bromide | [4] |

| Physical Form | Solid or Liquid | Data not available | |

| Boiling Point | 231.0 ± 35.0 °C at 760 mmHg (Predicted) | Data not available | [4] |

| Storage Temperature | 2-8°C, Inert atmosphere | Data not available | |

| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N | Not available | [1] |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis would likely start from a more common precursor, such as 2-methylpyridine (2-picoline), and involve sequential, regioselective halogenation steps. The directing effects of the methyl group (ortho-, para-directing) and the nitrogen atom, along with the reaction conditions, would be critical for achieving the desired 4-bromo-5-chloro substitution pattern.

A potential, though unverified, workflow is outlined below. The key challenge in this synthesis is controlling the regioselectivity. Direct halogenation of pyridine is often difficult and can lead to a mixture of products.[5] Activating the ring via N-oxide formation is a common strategy to achieve more selective halogenation at the 2- and 4-positions.[6]

Caption: A plausible, non-validated workflow for the synthesis of 4-Bromo-5-chloro-2-methylpyridine HBr.

Rationale for Experimental Choices

-

N-Oxidation: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. Conversion to the N-oxide increases electron density at the 2- and 4-positions, facilitating electrophilic attack.

-

Bromination at C4: With the N-oxide in place, electrophilic bromination is strongly directed to the 4-position.

-

Deoxygenation: Removal of the N-oxide is necessary to restore the pyridine ring.

-

Chlorination at C5: The final chlorination step is the most challenging in terms of regioselectivity. The 4-bromo and 2-methyl groups will influence the position of the incoming electrophile. Directing effects would suggest that the C3 and C5 positions are most activated. Steric hindrance from the adjacent methyl group might favor substitution at C5 over C3. This step would require careful optimization of reagents and conditions to avoid isomeric impurities.

Spectroscopic Characterization (Predicted)

No published, assigned spectroscopic data for 4-Bromo-5-chloro-2-methylpyridine could be located. The following are predicted ¹H and ¹³C NMR chemical shifts based on additive models and data from analogous substituted pyridines. Experimental verification is required.

Predicted ¹H NMR

The ¹H NMR spectrum is expected to be simple, showing two singlets: one for the aromatic proton and one for the methyl group protons.

| Predicted Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C3-H | 8.2 - 8.5 | Singlet (s) | 1H |

| C6-H | 7.3 - 7.6 | Singlet (s) | 1H |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | 3H |

Note: The actual spectrum would show two distinct singlets for the two aromatic protons. The predicted ranges are broad estimates.

Predicted ¹³C NMR

The ¹³C NMR spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

| Predicted Assignment | Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C3 | 150 - 154 |

| C4 | 120 - 125 (C-Br) |

| C5 | 130 - 135 (C-Cl) |

| C6 | 122 - 126 |

| -CH₃ | 22 - 25 |

Applications in Research and Drug Development

Halogenated pyridines are cornerstone building blocks in medicinal chemistry and agrochemical synthesis.[7] The primary utility of 4-Bromo-5-chloro-2-methylpyridine lies in its potential for sequential, site-selective cross-coupling reactions.

Differential Reactivity in Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This difference in reactivity allows for a stepwise functionalization strategy. First, the bromine at the 4-position can be selectively coupled with a boronic acid or ester, leaving the chlorine at the 5-position intact. Subsequently, under more forcing conditions or with a different catalyst system, the chlorine atom can be subjected to a second coupling reaction.

This stepwise approach is highly valuable for building molecular complexity and creating diverse libraries of compounds from a single, versatile intermediate.

Caption: Logical workflow for sequential Suzuki cross-coupling reactions.

Role as a Pharmaceutical Intermediate

The substituted pyridine scaffold is a common motif in a vast number of active pharmaceutical ingredients (APIs). The ability to introduce two different substituents at the 4- and 5-positions makes this compound a valuable starting point for synthesizing complex molecules that can be screened for biological activity. Related halogenated pyridines are used in the synthesis of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[7]

Safety, Handling, and Storage

GHS Hazard Information

Based on supplier safety data sheets, the free base (CAS 1211529-34-8) is classified with the following hazards:[4]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Handling: This compound should only be handled by trained professionals in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations suggest storage under an inert atmosphere at 2-8°C to ensure long-term stability.

Conclusion

4-Bromo-5-chloro-2-methylpyridine hydrobromide is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the differential reactivity of its two halogen substituents, enabling stepwise functionalization through modern cross-coupling methodologies. While detailed characterization and reaction data in primary scientific literature are scarce, this guide provides a foundational understanding based on available supplier data and established chemical principles. Researchers employing this compound are strongly encouraged to perform thorough characterization and reaction optimization to validate the proposed pathways and explore its full synthetic utility.

References

- BLD Pharm. This compound CAS 2227206-20-2. [URL: https://www.bldpharm.com/products/2227206-20-2.html]

- Sigma-Aldrich. 4-Bromo-5-chloro-2-methylpyridine CAS 1211529-34-8. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambxh2d6f878d]

- EvitaChem. N'-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide. [URL: https://www.evitachem.com/product/evt-3024030]

- CymitQuimica. This compound CAS 2227206-20-2. [URL: https://www.cymitquimica.com/cas/2227206-20-2]

- Ambeed. 4-Bromo-5-chloro-2-methylpyridine CAS 1211529-34-8. [URL: https://www.ambeed.com/products/1211529-34-8.html]

- He, W., Zhang, R., & Cai, M. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. [URL: https://www.rsc.

- Chem-Impex. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [URL: https://www.chemimpex.com/blogs/exploring-5-bromo-2-chloro-4-methylpyridine-a-key-intermediate-in-pharmaceutical-and-organic-synthesis]

- Chem-Impex. 4-Amino-5-bromo-2-chloropyridine. [URL: https://www.chemimpex.com/products/4-amino-5-bromo-2-chloropyridine-29159]

- American Elements. 4-Bromo-5-chloro-2-methylpyridine CAS 1211529-34-8. [URL: https://www.americanelements.com/4-bromo-5-chloro-2-methylpyridine-1211529-34-8]

- PubChemLite. 4-bromo-5-chloro-2-methylpyridine (C6H5BrClN). [URL: https://pubchemlite.acs.org/compound/58096392]

- Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-synthesis-key-considerations-for-5-bromo-2-chloro-4-methylpyridine-production-1052672.html]

- PubChem. 4-Bromo-2-chloro-5-methyl-pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53439918]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds. [URL: https://patents.google.

- Myers, A.G. Research Group. The Suzuki Reaction. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]

- YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [URL: https://www.youtube.

- PubChem. 2-Bromo-5-chloro-4-methylpyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51441892]

- Google Patents. US 9,315,438 B2 - Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing the same and use thereof. [URL: https://storage.googleapis.

- Google Patents. US 9,840,482 B2 - RAF INHIBITORS. [URL: https://storage.googleapis.

- Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [URL: https://www.orgsyn.org/demo.aspx?prep=v101p0524]

- ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01366]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. [URL: https://patents.google.

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. [URL: https://patents.google.

- ResearchGate. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [URL: https://www.researchgate.

- Smolecule. Buy 4-Bromo-5-chloropyridin-2-amine | 1187449-01-9. [URL: https://www.smolecule.com/4-bromo-5-chloropyridin-2-amine-cas-1187449-01-9.html]

- ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/617942682a72265f0a071068]

Sources

- 1. 1211529-34-8 | 4-Bromo-5-chloro-2-methylpyridine | Bromides | Ambeed.com [ambeed.com]

- 2. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. americanelements.com [americanelements.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy 4-Bromo-5-chloropyridin-2-amine | 1187449-01-9 [smolecule.com]

- 8. Suzuki Coupling [organic-chemistry.org]

4-Bromo-5-chloro-2-methylpyridine hydrobromide chemical properties

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine Hydrobromide: Properties, Reactivity, and Handling

Introduction and Strategic Importance

4-Bromo-5-chloro-2-methylpyridine and its hydrobromide salt are halogenated pyridine derivatives that serve as crucial intermediates in the fields of pharmaceutical and agrochemical synthesis. The strategic placement of bromo, chloro, and methyl groups on the pyridine scaffold imparts a unique reactivity profile, making it a valuable building block for constructing more complex, biologically active molecules. The pyridine ring is a common motif in drug discovery, and functionalized analogs like this one are instrumental in developing novel therapeutic agents, particularly kinase inhibitors.[1]

The hydrobromide salt form is often preferred in a laboratory or industrial setting. The protonation of the basic pyridine nitrogen by hydrobromic acid typically results in a more stable, crystalline solid compared to the free base. This enhances the compound's shelf-life, improves its handling characteristics, and can modify its solubility profile, making it more amenable to certain reaction conditions. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and safe handling protocols for this compound, intended for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is essential for its effective use in synthesis. The key characteristics of 4-Bromo-5-chloro-2-methylpyridine and its hydrobromide salt are summarized below.

| Property | Value (Free Base) | Value (Hydrobromide Salt) | Source |

| IUPAC Name | 4-Bromo-5-chloro-2-methylpyridine | 4-Bromo-5-chloro-2-methylpyridinium bromide | N/A |

| CAS Number | 1211529-34-8 | 2227206-20-2 | [2] |

| Molecular Formula | C₆H₅BrClN | C₆H₆Br₂ClN | |

| Molecular Weight | 206.47 g/mol | 287.38 g/mol | [3] |

| Appearance | Solid or Liquid | Crystalline Solid (Typical) | |

| Purity | Typically ≥95% | N/A | |

| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N | N/A | |

| Storage | Inert atmosphere, 2-8°C | Inert atmosphere, dry conditions |

Synthesis and Formulation

Plausible Synthesis of the 4-Bromo-5-chloro-2-methylpyridine Core

While specific proprietary synthesis routes may vary, a plausible pathway to the core structure can be conceptualized from fundamental principles of heterocyclic chemistry. The synthesis would likely involve the controlled, regioselective halogenation of a 2-methylpyridine precursor. The order of halogenation and the choice of reagents are critical to achieving the desired substitution pattern.

Caption: Proposed synthetic workflow for 4-Bromo-5-chloro-2-methylpyridine.

Causality Behind Experimental Choices:

-

Chlorination First: The pyridine ring is electron-deficient. Electrophilic aromatic substitution (like halogenation) is generally difficult and requires activating conditions or proceeds at specific positions. Chlorination at the 5-position is a common transformation.

-

Subsequent Bromination: Once the 5-position is occupied by an electron-withdrawing chlorine atom, the electronic landscape of the ring changes, directing the subsequent bromination to the 4-position. Reagents like N-Bromosuccinimide (NBS) are often used for controlled bromination of such heterocyclic systems.

Formation of the Hydrobromide Salt

The conversion of the free base to its hydrobromide salt is a standard acid-base neutralization. This step is crucial for enhancing the compound's stability and handling properties.

Protocol:

-

Dissolve the parent compound, 4-Bromo-5-chloro-2-methylpyridine, in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Cool the solution in an ice bath to manage any exothermic reaction.

-

Slowly add a stoichiometric amount (1 equivalent) of hydrobromic acid (HBr), either as a gas or as a solution in a solvent like acetic acid.

-

Stir the mixture. The hydrobromide salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Reactivity Profile and Mechanistic Insights

The reactivity of the 4-Bromo-5-chloro-2-methylpyridine ring is dictated by the interplay between the electron-withdrawing ring nitrogen and the two halogen substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom withdraws electron density from the ring, particularly from the ortho (2, 6) and para (4) positions. This electron deficiency makes these positions susceptible to attack by nucleophiles. The presence of good leaving groups (Br⁻ and Cl⁻) at the 4- and 5-positions facilitates SNAr reactions, although the 4-position is significantly more activated for this type of transformation.[4]

-

Cross-Coupling Reactions: The carbon-halogen bonds are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of substituents (aryl, alkyl, amino groups, etc.), making it a versatile intermediate.

-

Expertise Insight: The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling.[1] This is because the C-Br bond is weaker, making the oxidative addition step—often the rate-limiting step in the catalytic cycle—more favorable. This allows for milder reaction conditions and provides a handle for selective, sequential functionalization if desired.

-

Caption: Key reactive sites on the 4-Bromo-5-chloro-2-methylpyridine core.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in multi-step organic synthesis.

-

Pharmaceutical Development: Halogenated pyridines are foundational in synthesizing a wide array of active pharmaceutical ingredients (APIs). They are particularly prevalent in the development of kinase inhibitors for oncology, where the pyridine scaffold can form crucial hydrogen bonds within the ATP-binding site of the target enzyme.[1] The bromo and chloro substituents serve as handles for introducing molecular complexity and diversity through cross-coupling reactions.[5]

-

Agrochemicals: Similar to pharmaceuticals, the pyridine core is found in many modern pesticides and herbicides. This intermediate can be used to develop new crop protection agents.[6]

-

Material Science: The compound can also be utilized in the synthesis of specialized polymers and functional materials where a substituted pyridine unit is desired to impart specific electronic or physical properties.[6]

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. The following information is synthesized from safety data sheets of the parent compound and structurally similar isomers.[7]

Hazard Identification

The compound is considered hazardous. The GHS classifications for the free base are summarized below. The hydrobromide salt should be handled with at least the same level of caution.

| Hazard Class | Statement Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols ensures safety by minimizing exposure at every step.

Protocol 1: Standard Handling Procedure

-

Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7]

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated area, preferably under an inert atmosphere as recommended.[8]

Protocol 2: Spill Management

-

Evacuation: Evacuate non-essential personnel from the immediate area.

-

Ventilation: Ensure the area is well-ventilated (if safe to do so).

-

Containment: For a solid spill, carefully sweep up the material without creating dust. For a solution, cover with an inert, non-combustible absorbent material like sand or vermiculite.[9]

-

Collection: Use non-sparking tools to collect the absorbed material or swept solid and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[9]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of all contaminated materials and waste according to local, state, and federal regulations.[8]

References

-

PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Unknown Source. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

- Google Patents. (2011). Method for preparing 5-bromo-2-methylpyridine.

-

PubChemLite. (n.d.). 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN). [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2227206-20-2|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-5-chloro-2-methylpyridine hydrobromide molecular structure

An In-depth Technical Guide: 4-Bromo-5-chloro-2-methylpyridine Hydrobromide: Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers in pharmaceutical and materials science. Substituted pyridines are foundational scaffolds in modern drug discovery, and the presence of distinct halogen atoms at the C4 and C5 positions offers a platform for selective, differential functionalization. This document details the molecular structure, physicochemical properties, a plausible synthetic pathway, and state-of-the-art analytical techniques for structural elucidation. Furthermore, it explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provides field-proven protocols for its synthesis and application, establishing it as a valuable intermediate for the development of complex molecules.

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine ring is a ubiquitous structural motif in numerous commercial compounds, including agrochemicals, vitamins, and, most notably, pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic introduction of halogen atoms onto this ring dramatically enhances its utility as a synthetic intermediate. Halogens serve as versatile synthetic handles, enabling the construction of carbon-carbon and carbon-heteroatom bonds through well-established methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[2][3]

This compound (CAS: 2227206-20-2) is a particularly valuable building block.[4] It possesses three key points for chemical modification: a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methyl group at the 2-position. The differential reactivity between the C-Br and C-Cl bonds allows for sequential, site-selective modifications, a crucial advantage in the synthesis of complex, highly functionalized target molecules.[3] This guide serves as a technical resource for scientists leveraging this intermediate in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The title compound is the hydrobromide salt of the free base, 4-Bromo-5-chloro-2-methylpyridine. The salt form is achieved by the protonation of the basic pyridine nitrogen atom by hydrobromic acid. This typically confers greater crystallinity and aqueous solubility compared to the parent free base, which is often advantageous for purification and handling.

Structural Representation

The core structure consists of a pyridinium cation, where the nitrogen atom is protonated, and an associated bromide counter-ion.

Caption: Structure of the 4-Bromo-5-chloro-2-methylpyridinium cation and Bromide anion.

Physicochemical Data

The properties of the hydrobromide salt and its corresponding free base are summarized below for comparative analysis.

| Property | This compound | 4-Bromo-5-chloro-2-methylpyridine (Free Base) |

| CAS Number | 2227206-20-2[4] | 1211529-34-8 |

| Molecular Formula | C₆H₆Br₂ClN | C₆H₅BrClN |

| Molecular Weight | 288.38 g/mol | 206.47 g/mol [5][6] |

| Appearance | Typically an off-white to pale yellow solid | Solid or liquid |

| Storage Temperature | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C |

| InChI Key | N/A | HNVMDSYZOIIFLJ-UHFFFAOYSA-N |

Synthesis and Retrosynthetic Analysis

The synthesis of multi-substituted pyridines requires careful strategic planning to control regioselectivity.[7] A plausible route to this compound involves the sequential halogenation of a readily available starting material, followed by salt formation.

Proposed Synthetic Workflow

A logical approach begins with 2-methyl-5-aminopyridine. The amino group can be used to direct subsequent electrophilic substitution and can later be converted to a halogen via a Sandmeyer-type reaction.

Caption: Proposed synthetic workflow for 4-Bromo-5-chloro-2-methylpyridine HBr.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating procedure derived from established chemical principles for pyridine functionalization.

Step 1: Synthesis of 4-Bromo-2-methyl-5-aminopyridine

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-5-aminopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Causality: Cooling is critical to control the reaction rate and minimize the formation of di-brominated side products.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired intermediate.

Step 2: Synthesis of 4-Bromo-5-chloro-2-methylpyridine (Free Base)

-

Diazotization: To a cooled (0°C) solution of concentrated hydrochloric acid, add 4-Bromo-2-methyl-5-aminopyridine (1.0 eq). Stir until a fine slurry is formed.

-

Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour at this temperature.

-

Causality: This in-situ formation of nitrous acid creates the reactive diazonium salt. Strict temperature control is essential as diazonium salts are unstable at higher temperatures.

-

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool to 0°C.

-

Addition: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Workup & Purification: Basify the mixture with a cold aqueous solution of sodium hydroxide to pH ~8-9. Extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify via column chromatography.

Step 3: Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the purified 4-Bromo-5-chloro-2-methylpyridine in anhydrous diethyl ether.

-

Acidification: Cool the solution to 0°C and add a solution of 33% HBr in acetic acid (1.1 eq) dropwise with vigorous stirring.

-

Precipitation: The hydrobromide salt will precipitate out of the solution.

-

Isolation: Stir for 30 minutes at 0°C, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid.

-

Drying: Dry the resulting solid under high vacuum to yield the final product, this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the final compound requires a suite of analytical techniques. Each method provides a unique and complementary piece of structural information.

| Technique | Purpose |

| ¹H NMR Spectroscopy | Confirms the proton environment, including the number of aromatic protons, their coupling, and the chemical shift of the methyl group. Protonation of the nitrogen causes a downfield shift.[8] |

| ¹³C NMR Spectroscopy | Determines the number and electronic environment of unique carbon atoms in the molecule. |

| High-Resolution MS (HRMS) | Provides the exact mass of the molecular ion (the cation), confirming the elemental composition (C₆H₅BrClN).[8] |

| Infrared (IR) Spectroscopy | Identifies functional groups. A broad absorption around 2500-3000 cm⁻¹ is characteristic of the N⁺-H stretch in the pyridinium salt. |

| X-ray Crystallography | Provides unambiguous, definitive proof of structure, including bond lengths, angles, and the solid-state packing of the ions.[8] |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrobromide salt.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; the acidic N-H proton may exchange with D₂O. DMSO-d₆ is often preferred to observe this proton.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

-

Data Analysis: Process the resulting spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

Reactivity and Applications in Drug Development

The primary value of this compound lies in its capacity for selective functionalization. The carbon-bromine bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility.[3]

Selective Cross-Coupling Reactions

A researcher can selectively perform a Suzuki coupling at the C4-Br position while leaving the C5-Cl position intact for subsequent chemistry.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2227206-20-2|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Abstract: 4-Bromo-5-chloro-2-methylpyridine is a halogenated pyridine derivative that serves as a crucial structural motif and versatile intermediate in the fields of pharmaceutical and agrochemical development.[1][2] Its unique substitution pattern allows for diverse functionalization, making it a valuable building block for synthesizing complex, biologically active molecules. This guide provides an in-depth exploration of a robust and regioselective pathway for the synthesis of 4-Bromo-5-chloro-2-methylpyridine, culminating in the formation of its hydrobromide salt for enhanced stability and handling. The presented synthesis leverages the strategic use of an N-oxide intermediate to control the regiochemical outcome of the key bromination step, a common and powerful strategy in heterocyclic chemistry. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic insights, and the underlying chemical principles that govern the experimental choices.

Strategic Overview and Retrosynthetic Analysis

The synthesis of polysubstituted aromatic heterocycles requires careful planning to ensure correct regiochemistry. Direct halogenation of the 2-methyl-5-chloropyridine core would likely result in a mixture of products, making purification difficult and yields unpredictable. A more controlled approach involves modulating the electronic properties of the pyridine ring to direct incoming electrophiles to the desired position.

Our chosen strategy employs a multi-step sequence starting from the commercially available 5-chloro-2-methylpyridine. The core of this strategy is the temporary introduction of an N-oxide functionality.

Causality Behind the Chosen Pathway:

-

N-Oxide Formation: The pyridine nitrogen is oxidized to an N-oxide. This serves two critical purposes: it deactivates the C2 and C6 positions towards electrophilic attack while strongly activating the C4 position (the gamma position) through resonance stabilization of the sigma complex intermediate.

-

Regioselective Bromination: With the C4 position activated, electrophilic bromination can proceed with high regioselectivity, introducing the bromine atom at the desired location. This avoids the formation of unwanted isomers.

-

Deoxygenation: Once the bromination is complete, the N-oxide has served its purpose and can be efficiently removed through a deoxygenation reaction to restore the pyridine's original aromatic system.

-

Salt Formation: Finally, the purified free base is converted to its hydrobromide salt. This is often done to improve the compound's crystallinity, stability, and ease of handling, which are advantageous properties for a chemical intermediate.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic pathway for this compound.

Detailed Synthesis Protocols and Mechanistic Discussion

This section provides detailed experimental procedures for each step of the synthesis. The protocols are based on established chemical transformations in pyridine chemistry.

Step 1: N-Oxidation of 5-Chloro-2-methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is a common transformation that alters the electronic landscape of the ring, preparing it for the subsequent regioselective bromination. A mixture of hydrogen peroxide and acetic acid is a classic and effective reagent for this purpose.[3]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-chloro-2-methylpyridine (1.0 eq) in glacial acetic acid.

-

To this suspension, carefully add 35% aqueous hydrogen peroxide (3.0 eq).

-

Heat the reaction mixture in a water bath at 70-80°C for 12-15 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the acetic acid.

-

Dilute the residue with water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-chloro-2-methylpyridine-N-oxide, which can be used in the next step without further purification.

| Reagent | Molar Eq. | Purpose |

| 5-Chloro-2-methylpyridine | 1.0 | Starting Material |

| Glacial Acetic Acid | Solvent | Solvent and catalyst |

| Hydrogen Peroxide (35%) | 3.0 | Oxidizing Agent |

Step 2: Regioselective Bromination of 5-Chloro-2-methylpyridine-N-oxide

With the N-oxide in place, the C4 position is now highly susceptible to electrophilic attack. While various brominating agents can be used, milder conditions often provide cleaner reactions and higher yields. A method reported by Baran et al. using p-toluenesulfonic anhydride and a bromide salt is an excellent example of a modern, regioselective approach.

Experimental Protocol:

-

Charge a dry flask with 5-chloro-2-methylpyridine-N-oxide (1.0 eq) and tetrabutylammonium bromide (1.5 eq).

-

Dissolve the solids in a suitable solvent like dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Add p-toluenesulfonic anhydride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-5-chloro-2-methylpyridine-N-oxide.

| Reagent | Molar Eq. | Purpose |

| 5-Chloro-2-methylpyridine-N-oxide | 1.0 | Substrate |

| Tetrabutylammonium bromide | 1.5 | Bromide Source |

| p-Toluenesulfonic anhydride | 1.2 | Activator |

| Dichloromethane | Solvent | Reaction Medium |

Step 3: Deoxygenation to 4-Bromo-5-chloro-2-methylpyridine

The final transformation on the heterocyclic core is the removal of the N-oxide oxygen. This can be accomplished with various reagents, such as phosphorus trichloride (PCl₃) or through catalytic methods like palladium-catalyzed transfer oxidation.[4] The choice of reagent can depend on the scale and the other functional groups present in the molecule.

Experimental Protocol (using PCl₃):

-

Dissolve 4-bromo-5-chloro-2-methylpyridine-N-oxide (1.0 eq) in a dry, inert solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus trichloride (1.1 eq) dropwise to the solution.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0°C and cautiously quench by slowly adding ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude 4-bromo-5-chloro-2-methylpyridine can be purified by column chromatography or distillation.

| Reagent | Molar Eq. | Purpose |

| 4-Bromo-5-chloro-2-methylpyridine-N-oxide | 1.0 | Substrate |

| Phosphorus Trichloride (PCl₃) | 1.1 | Deoxygenating Agent |

| Chloroform / Dichloromethane | Solvent | Reaction Medium |

Step 4: Formation of the Hydrobromide Salt

To improve handling and stability, the purified free base is converted into its hydrobromide salt. This is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolve the purified 4-bromo-5-chloro-2-methylpyridine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid, 1.0-1.1 eq) dropwise with stirring.

-

A precipitate will typically form immediately. Continue stirring in the ice bath for 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.

| Reagent | Molar Eq. | Purpose |

| 4-Bromo-5-chloro-2-methylpyridine | 1.0 | Free Base |

| Hydrobromic Acid (HBr) | 1.0-1.1 | Acid for Salt Formation |

| Diethyl Ether / Ethyl Acetate | Solvent | Reaction/Precipitation Medium |

Product Characterization

The identity and purity of the final product, this compound (CAS: 2227206-20-2), should be confirmed using standard analytical techniques.[5]

Table of Properties for 4-Bromo-5-chloro-2-methylpyridine (Free Base):

| Property | Value | Reference |

| CAS Number | 1211529-34-8 | |

| Molecular Formula | C₆H₅BrClN | [6] |

| Molecular Weight | 206.47 g/mol | [6][7] |

| Physical Form | Solid or liquid | |

| Purity (Typical) | >95% |

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and regiocontrolled method for producing this compound. By strategically employing an N-oxide intermediate, this route effectively directs the key bromination step to the C4 position, a task that is challenging to achieve via direct halogenation. The subsequent deoxygenation and salt formation steps are robust transformations that yield the final product in a stable and easily handleable form. This technical guide offers researchers and drug development professionals a comprehensive blueprint for accessing this valuable chemical building block.

References

- ChemicalBook. (2025-07-24). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8.

- ResearchG

- LookChem. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.

- ChemicalBook. (2025-09-20). 2-chloro-5-methylpyridin-4-amine | 79055-62-2.

- University of Missouri-St. Louis. (n.d.).

- Wikipedia. (n.d.). Sandmeyer reaction.

- Chem-Impex. (n.d.). 5-Bromo-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918.

- CymitQuimica. (n.d.). 4-Bromo-2-chloro-5-methylpyridine.

- LookChem. (n.d.). Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.

- Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8.

- TCI Chemicals. (2014-08-25).

- Benchchem. (n.d.).

- ResearchGate. (2025-12-05). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.

- European Patent Office. (2000-01-06). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.

- ECHEMI. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide Use and Manufacturing.

- ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis.

- ChemicalBook. (n.d.). 2-Chloropyridine-N-oxide synthesis.

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylpyridine N-oxide.

- ChemicalBook. (2025-10-14). 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4.

- ACS Publications. (2025-01-09). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.).

- PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427.

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

- BLD Pharm. (n.d.). 2227206-20-2|this compound.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 5. 2227206-20-2|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-Bromo-5-chloro-2-methylpyridine hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific hydrobromide salt is not widely published, this guide offers a robust framework for its characterization based on established spectroscopic principles.

Introduction: The Structural Context

4-Bromo-5-chloro-2-methylpyridine is a halogenated and alkyl-substituted pyridine derivative. The presence of bromine, chlorine, a methyl group, and the pyridine core creates a unique electronic environment, which will be reflected in its spectral data. The formation of the hydrobromide salt, by protonation of the pyridine nitrogen, will further influence the spectral features, particularly in NMR and IR spectroscopy, due to the introduction of a positive charge and an N-H bond. Understanding these structural attributes is paramount for the accurate interpretation of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The protonation of the pyridine nitrogen will cause a general downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing nature of the pyridinium ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic CH (H-3 or H-6) | 8.0 - 9.0 | Singlet | N/A |

| Aromatic CH (H-3 or H-6) | 7.5 - 8.5 | Singlet | N/A |

| Methyl CH₃ | 2.5 - 3.0 | Singlet | N/A |

| N-H | 12.0 - 15.0 | Broad Singlet | N/A |

Causality Behind Experimental Choices: The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable N-H proton of the hydrobromide salt.[1] The chemical shifts are predicted based on the deshielding effects of the electronegative halogen atoms and the positively charged nitrogen.[2][3]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The proton-decoupled spectrum is expected to show six distinct signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-Br | 115 - 125 |

| C-Cl | 125 - 135 |

| C-CH₃ | 150 - 160 |

| Aromatic CH | 120 - 140 |

| Aromatic CH | 140 - 150 |

| Methyl CH₃ | 15 - 25 |

Expertise & Experience: The predicted chemical shifts are based on the known effects of halogen and alkyl substituents on the pyridine ring.[4] The carbon attached to the bromine is expected to be shielded relative to the carbon attached to chlorine due to the heavier halogen's effect. The protonation of the nitrogen will also influence the chemical shifts of the ring carbons.

NMR Experimental Protocol

A standard protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Methodology: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately -1 to 16 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A sufficient number of scans and a relaxation delay of 2-5 seconds should be used to ensure accurate integration, if desired.[4]

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Diagram: NMR Workflow

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-5-chloro-2-methylpyridine hydrobromide, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of Solubility for a Halogenated Pyridine Derivative

4-Bromo-5-chloro-2-methylpyridine is a substituted pyridine ring, a structural motif prevalent in many biologically active molecules. The conversion of this parent compound into its hydrobromide salt is a common strategy employed to enhance aqueous solubility and improve handling properties. Understanding the solubility of this salt in a diverse range of organic solvents is paramount for several key processes in research and development:

-

Reaction Medium Selection: Identifying suitable solvents is crucial for subsequent synthetic modifications of the molecule.

-

Purification and Crystallization: Knowledge of solubility in various solvents allows for the development of effective purification strategies, such as recrystallization, to achieve high-purity material.

-

Formulation Development: For pharmaceutical applications, solubility data informs the selection of excipients and solvent systems for creating stable and effective dosage forms.[1]

-

Analytical Method Development: Solubility information is essential for preparing stock solutions and standards for analytical techniques like HPLC and NMR.

This guide will delve into the physicochemical properties of the parent molecule, extrapolate the expected solubility behavior of its hydrobromide salt, and provide a robust experimental framework for empirical determination.

Physicochemical Properties of the Parent Compound: 4-Bromo-5-chloro-2-methylpyridine

To predict the solubility of the hydrobromide salt, we must first understand the characteristics of the free base, 4-Bromo-5-chloro-2-methylpyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [2] |

| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N | [2] |

| Physical Form | Solid or liquid | |

| Predicted XlogP | 2.6 | [2] |

The presence of two halogen atoms (bromine and chlorine) and a methyl group on the pyridine ring contributes to the molecule's overall lipophilicity, as indicated by the predicted XlogP value of 2.6.[2] The nitrogen atom in the pyridine ring provides a site for protonation, forming the hydrobromide salt.[3][4] This transformation from a neutral molecule to an ionic salt is expected to significantly alter its solubility profile.

Theoretical Framework for the Solubility of this compound

The solubility of a salt is governed by the interplay between its crystal lattice energy and the solvation energy of its constituent ions in the solvent.[5] For this compound, the dissolution process involves the dissociation of the pyridinium cation and the bromide anion, followed by their solvation.

Like Dissolves Like: A Guiding Principle

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.

-

Polar Solvents: These solvents, particularly polar protic solvents like alcohols, are expected to be effective at solvating both the pyridinium cation and the bromide anion through hydrogen bonding and dipole-dipole interactions. The lone pair of electrons on the nitrogen atom of the pyridine ring in its free base form can act as a hydrogen bond acceptor.[3][6] Upon protonation to form the hydrobromide salt, the N-H bond can act as a hydrogen bond donor.

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can effectively solvate the pyridinium cation through dipole-dipole interactions but are less effective at solvating the bromide anion compared to protic solvents.

-

Nonpolar Solvents: Nonpolar solvents like hexane and toluene are generally poor solvents for salts due to their inability to overcome the crystal lattice energy of the ionic compound.

Predicted Qualitative Solubility Profile

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is important to note that this is a theoretical estimation and experimental verification is essential.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Excellent potential for hydrogen bonding with both the pyridinium cation and the bromide anion. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | Good solvation of the pyridinium cation via dipole-dipole interactions; moderate solvation of the bromide anion. |

| Ketones | Acetone | Moderate | Moderate polarity allows for some interaction with the ionic species. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Insoluble | Low polarity and inability to effectively solvate ions. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can engage in weak hydrogen bonding and dipole-dipole interactions, but generally less effective than more polar solvents. |

| Aromatic | Toluene, Benzene | Insoluble | Nonpolar nature prevents effective solvation of the ionic salt. |

| Nonpolar | Hexane, Heptane | Insoluble | Lack of polarity and inability to overcome the crystal lattice energy. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a well-established method such as the shake-flask technique is recommended.[7] This method involves equilibrating an excess of the solute with the solvent and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Procedure

-

Preparation of Samples:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[1] It is crucial to control the temperature during the experiment.

-

pH (in aqueous or partially aqueous systems): The solubility of salts of weak bases, such as pyridine derivatives, is highly dependent on pH.[8] In acidic solutions, the equilibrium will favor the protonated, more soluble form.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.[7]

Conclusion

References

-

Solubility of Things. Pyridine. [Link]

-

ResearchGate. Pyridine and Pyridine Derivatives. [Link]

-

chemeurope.com. Pyridine. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

PubChem. 4-Bromo-2-chloro-5-methyl-pyridine. [Link]

-

PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]

-

SD Fine-Chem. PYRIDINE HYDROBROMIDE. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. 5-Bromo-2-chloro-4-methylpyridine. [Link]

-

PubMed. Salt formation to improve drug solubility. [Link]

-

PubChemLite. 4-bromo-5-chloro-2-methylpyridine (C6H5BrClN). [Link]

-

LabSolutions. 3-Bromo-5-chloro-4-methylpyridine. [Link]

-

PubChem. 2-Bromo-5-chloro-3-methylpyridine. [Link]

-

PubChem. 2-Bromo-5-chloro-4-methylpyridine. [Link]

-

PubChem. 3-Bromo-2-chloro-5-methylpyridine. [Link]

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]

-

Wikipedia. Pyridine. [Link]

-

PubChem. 4-Bromo-2-chloro-6-methylpyridine. [Link]

-

PubChem. 2-Bromo-3-chloro-4-methylpyridine. [Link]

-

PubChem. 3-Bromo-2-chloro-4-methylpyridine. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. PubChemLite - 4-bromo-5-chloro-2-methylpyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. rjpdft.com [rjpdft.com]

- 6. Pyridine [chemeurope.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Commercial Landscape of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Procurement, Specification, and Application of a Key Synthetic Building Block

In the intricate world of pharmaceutical and agrochemical research, the timely procurement of high-quality, well-characterized chemical intermediates is a cornerstone of successful discovery and development programs. One such pivotal building block is 4-Bromo-5-chloro-2-methylpyridine hydrobromide, a halogenated pyridine derivative prized for its utility in constructing more complex molecular architectures. This technical guide offers a comprehensive overview of its commercial availability, provides critical insights into its chemical identity, and discusses its practical applications, thereby equipping researchers, chemists, and procurement specialists with the essential knowledge for its effective sourcing and use.

Chemical Identity and the Importance of Isomeric Specificity

This compound is identified by the CAS number 2227206-20-2 . It is the hydrobromide salt of the free base, 4-Bromo-5-chloro-2-methylpyridine (CAS No. 1211529-34-8). The salt form often provides advantages in terms of stability and handling properties compared to the free base.

A critical consideration for any researcher is the precise substitution pattern on the pyridine ring. The presence of bromo, chloro, and methyl groups allows for several constitutional isomers, which, if mistaken, can lead to significant delays and complications in a synthetic workflow. It is imperative to distinguish the target compound from its commercially available isomers.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers specializing in research and development compounds. The supply chain is robust, with manufacturers and distributors located globally.

Key Supplier Insights:

-

Lead Times: For research quantities (grams to kilograms), the compound is often in stock with major suppliers, allowing for rapid delivery.

-

Scalability: Many suppliers offer custom synthesis and scale-up services for bulk quantities required for preclinical and clinical development.

-

Documentation: Reputable vendors provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). While a specific SDS for the hydrobromide is not always readily available, data from the free base and related isomers can provide essential safety information.

Table 1: Representative Commercial Suppliers

| Supplier | CAS Number | Compound Form | Noted Purity/Specifications |

| BLD Pharm | 2227206-20-2 | Hydrobromide | Documentation (NMR, HPLC, LC-MS) available[1] |

| Sigma-Aldrich | 1211529-34-8 | Free Base | 95% Purity |

| Chem-Impex | 778611-64-6 | Free Base | ≥ 98% (GC)[2] |

| Fluorochem | 867279-13-8 | Free Base | 97% Purity[3] |

Technical Specifications and Quality Control

Ensuring the quality and purity of starting materials is paramount in drug discovery. While specifications can vary between suppliers, a typical Certificate of Analysis for this compound will include the following information.

Table 2: Typical Technical Specifications

| Parameter | Specification | Method | Rationale and Importance |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the correct molecular structure and isomeric purity, which is crucial for predictable reactivity. |

| Purity | ≥97% (or as specified) | HPLC, GC | Ensures that the material is free from significant impurities that could interfere with subsequent reactions or introduce unwanted byproducts. |

| Appearance | White to off-white solid | Visual | A basic quality control check; deviations may indicate contamination or degradation. |

| Solubility | Soluble in Methanol, DMSO | Visual | Provides practical information for reaction setup and analytical sample preparation. |

| Residual Solvents | As per ICH guidelines | GC-HS | Important for later-stage development to ensure the absence of harmful solvents. |

Applications in Synthetic Chemistry

Halogenated pyridines are versatile intermediates in organic synthesis, primarily due to their susceptibility to a range of cross-coupling and nucleophilic substitution reactions. The bromine and chlorine atoms on the pyridine ring of the title compound have differential reactivity, allowing for selective functionalization.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: The bromo substituent is particularly amenable to palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with various boronic acids and esters. This is a foundational method for constructing biaryl structures commonly found in pharmaceuticals.[4]

-

Buchwald-Hartwig Amination: The carbon-halogen bonds can be converted to carbon-nitrogen bonds, providing access to a wide array of substituted aminopyridines.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group, activated by the electron-withdrawing nature of the pyridine nitrogen, can be displaced by various nucleophiles.

These reactions make this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.[2][4] Its derivatives have been explored in the development of antibacterial and antifungal agents.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Hazard Classification: While a specific SDS for the hydrobromide is not consistently available, the free base and related isomers are generally classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye damage.[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen) to prevent degradation.

-

First Aid Measures:

Conclusion

This compound (CAS 2227206-20-2) is a commercially accessible and synthetically valuable building block for researchers in the pharmaceutical and agrochemical industries. Its utility is underscored by the versatile reactivity of its halogenated pyridine core. A thorough understanding of its chemical identity, careful navigation of the isomeric landscape, and diligent supplier selection are critical for its successful application. By adhering to proper quality control, handling, and storage protocols, researchers can effectively leverage this important intermediate to advance their discovery and development efforts.

References

- 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f878d

- 2227206-20-2|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 6, 2026, from https://www.bldpharm.com/products/2227206-20-2.html

- 4-Bromo-2-chloro-5-methylpyridine | 867279-13-8. (n.d.). CymitQuimica. Retrieved January 6, 2026, from https://www.cymitquimica.com/867279-13-8

- 4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 6, 2026, from https://www.echemi.com/sds/4-bromo-2-chloro-5-methylpyridine-cas867279-13-8.html

- SAFETY DATA SHEET. (2024, March 31). Thermo Fisher Scientific. Retrieved January 6, 2026, from https://www.fishersci.com/msds?productName=AC466350010

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). Retrieved January 6, 2026, from https://www.chem-station.com/en/products-en/2023/11/exploring-5-bromo-2-chloro-4-methylpyridine-a-key-intermediate-in-pharmaceutical-and-organic-synthesis.html

- 5-Bromo-2-chloro-4-methylpyridine. (n.d.). Chem-Impex. Retrieved January 6, 2026, from https://www.chemimpex.com/products/5-bromo-2-chloro-4-methylpyridine

Sources

Purity and characterization of 4-Bromo-5-chloro-2-methylpyridine hydrobromide

An In-depth Technical Guide to the Purity and Characterization of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of a Halogenated Pyridine Intermediate

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceutical compounds where they can enhance solubility, bioavailability, and therapeutic efficacy.[1][2] Among these, halogenated pyridines are particularly valuable as versatile intermediates in drug discovery and development.[3] this compound (CAS No. 2227206-20-2) is a key building block whose specific substitution pattern allows for directed chemical modifications, making it a sought-after precursor in complex organic synthesis.[4]

The journey from synthesis to a viable Active Pharmaceutical Ingredient (API) is contingent on the absolute purity and unambiguous structural confirmation of all intermediates. For regulatory bodies like the FDA and EMA, a comprehensive characterization is not merely a suggestion but a requirement.[5] This guide provides a holistic framework for researchers and drug development professionals to establish the purity, identity, and quality of this compound. We will explore the causality behind the selection of analytical methods, present detailed protocols, and demonstrate how a multi-technique approach creates a self-validating system for quality control.

Synthesis and Purification: A Foundation for Purity